Cas no 41583-03-3 (quinoline-5,6-diamine dihydrochloride)

Quinoline-5,6-diamine dihydrochloride is a high-purity chemical compound primarily used as an intermediate in organic synthesis and pharmaceutical research. Its dihydrochloride salt form enhances stability and solubility, making it suitable for applications requiring precise reactivity. The compound's quinoline backbone provides a versatile scaffold for developing heterocyclic derivatives, particularly in medicinal chemistry for potential therapeutic agents. Its well-defined structure and consistent purity ensure reliable performance in coupling reactions and as a building block for complex molecular architectures. Suitable for controlled laboratory use, it is handled under standard safety protocols due to its reactive amine functionalities.
quinoline-5,6-diamine dihydrochloride structure
41583-03-3 structure
Product name:quinoline-5,6-diamine dihydrochloride
CAS No:41583-03-3
MF:C9H11Cl2N3
MW:232.109739542007
MDL:MFCD31617097
CID:334211
PubChem ID:129784864

quinoline-5,6-diamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5,6-Quinolinediamine,hydrochloride (1:2)
    • quinoline-5,6-diamine,hydrochloride
    • 5,6-Diaminoquinoline hydrochloride
    • Chinolin-5,6-diyldiamin, Hydrochlorid
    • NSC203077
    • quinoline-5,6-diyldiamine, hydrochloride
    • SureCN2645961
    • quinoline-5,6-diamine dihydrochloride
    • quinoline-5,6-diamine;dihydrochloride
    • Z3069825178
    • MFCD31617097
    • QUINOLINE-5,6-DIAMINE2HCL
    • 41583-03-3
    • QUINOLINE-5,6-DIAMINE 2HCL
    • 5,6-diaminoquinoline dihydrochloride
    • EN300-1694052
    • MDL: MFCD31617097
    • Inchi: InChI=1S/C9H9N3.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h1-5H,10-11H2;1H
    • InChI Key: NPKLVZGTDHYRHC-UHFFFAOYSA-N
    • SMILES: NC1=C(N)C2=CC=CN=C2C=C1.Cl

Computed Properties

  • Exact Mass: 195.05600
  • Monoisotopic Mass: 195.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.9A^2

Experimental Properties

  • Density: 1.312
  • Boiling Point: 382.2°Cat760mmHg
  • Flash Point: 213.1°C
  • Refractive Index: 1.774
  • PSA: 64.93000
  • LogP: 3.36360

quinoline-5,6-diamine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1694052-1.0g
quinoline-5,6-diamine dihydrochloride
41583-03-3 95.0%
1.0g
$156.0 2025-03-21
Enamine
EN300-1694052-5g
quinoline-5,6-diamine dihydrochloride
41583-03-3 95%
5g
$867.0 2023-09-20
1PlusChem
1P01EKMF-2.5g
quinoline-5,6-diamine dihydrochloride
41583-03-3 95%
2.5g
$787.00 2024-05-02
Enamine
EN300-1694052-10g
quinoline-5,6-diamine dihydrochloride
41583-03-3 95%
10g
$1286.0 2023-09-20
abcr
AB542919-10g
Quinoline-5,6-diamine 2HCl; .
41583-03-3
10g
€1906.00 2025-03-19
1PlusChem
1P01EKMF-100mg
quinoline-5,6-diamine dihydrochloride
41583-03-3 95%
100mg
$153.00 2024-05-02
Aaron
AR01EKUR-1g
quinoline-5,6-diamine dihydrochloride
41583-03-3 95%
1g
$240.00 2025-02-10
A2B Chem LLC
AX58727-50mg
quinoline-5,6-diamine dihydrochloride
41583-03-3 95%
50mg
$88.00 2024-04-20
Aaron
AR01EKUR-5g
quinoline-5,6-diamine dihydrochloride
41583-03-3 95%
5g
$1218.00 2023-12-14
Aaron
AR01EKUR-10g
quinoline-5,6-diamine dihydrochloride
41583-03-3 95%
10g
$1794.00 2023-12-14

Additional information on quinoline-5,6-diamine dihydrochloride

Recent Advances in the Study of Quinoline-5,6-diamine Dihydrochloride (CAS: 41583-03-3)

Quinoline-5,6-diamine dihydrochloride (CAS: 41583-03-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This compound, a derivative of quinoline, has been explored for its potential as a building block in the synthesis of various biologically active molecules, particularly in the context of anticancer and antimicrobial agents. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for further investigation.

One of the most notable advancements in the study of quinoline-5,6-diamine dihydrochloride is its application in the synthesis of novel kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is often associated with cancer and other diseases. Researchers have utilized this compound to develop selective inhibitors targeting specific kinases, such as EGFR and VEGFR, which are implicated in tumor growth and angiogenesis. The dihydrochloride salt form enhances the solubility and bioavailability of the compound, facilitating its use in preclinical studies.

In addition to its role in kinase inhibition, quinoline-5,6-diamine dihydrochloride has been investigated for its antimicrobial properties. Recent studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, including multidrug-resistant strains. The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic pathways. These findings suggest its potential as a lead compound for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Another area of interest is the compound's application in the synthesis of fluorescent probes and imaging agents. The quinoline scaffold is known for its photophysical properties, and modifications with diamine groups can enhance its fluorescence and binding affinity for biological targets. Researchers have successfully employed quinoline-5,6-diamine dihydrochloride to develop probes for detecting metal ions and monitoring enzymatic activity in live cells. These tools are invaluable for studying cellular processes and disease mechanisms at the molecular level.

Despite these promising developments, challenges remain in the optimization of quinoline-5,6-diamine dihydrochloride for clinical use. Issues such as off-target effects, metabolic stability, and toxicity need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic profiling. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, quinoline-5,6-diamine dihydrochloride (CAS: 41583-03-3) represents a versatile and valuable tool in chemical biology and drug discovery. Its applications span from kinase inhibition and antimicrobial activity to fluorescent probe development, underscoring its broad utility. Continued research and innovation will be crucial to translate these findings into therapeutic and diagnostic advancements that benefit human health.

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Amadis Chemical Company Limited
(CAS:41583-03-3)quinoline-5,6-diamine dihydrochloride
A1162394
Purity:99%
Quantity:1g
Price ($):342.0